
2-Amino-6-methylpyrimidine-4-carbaldehyde
Overview
Description
Scientific Research Applications
Molecular Structure and Bonding
2-Amino-6-methylpyrimidine-4-carbaldehyde and its derivatives exhibit polarized electronic structures. For instance, molecules of certain derivatives are linked by a combination of N-H...O, C-H...O, and C-H...π(arene) hydrogen bonds into a three-dimensional framework structure, while others are linked into sheets by a combination of two N-H...O hydrogen bonds and one N-H...π(arene) hydrogen bond (Low et al., 2007).
Synthetic Precursors in Pharmaceutical Research
Some derivatives of this compound show promise as synthetic precursors of antitumor agents. The compound and its derivatives have been involved in reactions such as Vilsmeier formylation, which is significant in the synthesis of compounds with potential antitumor properties (Erkin & Krutikov, 2004).
Inhibitory Activity against Tyrosine Kinases
Derivatives of this compound, specifically 4-amino-6-arylaminopyrimidine-5-carbaldehyde oximes, have been discovered as potent and selective inhibitors of both EGFR and ErbB-2 tyrosine kinases. These compounds, with IC50 values in the nanomolar range, are significant in the therapeutic context, especially in cancer treatment (Xu et al., 2008).
Potent VEGFR-2 Inhibitory Activity
A series of 4-aminopyrimidine-5-carbaldehyde oxime derivatives of this compound have been found to have potent VEGFR-2 inhibitory activity. These derivatives are important in the study and potential treatment of diseases related to the vascular endothelial growth factor receptor, such as cancers (Huang et al., 2011).
Antimicrobial and Antioxidant Properties
Derivatives of this compound have been shown to possess significant antimicrobial and antioxidant activities. The chemical structures of these compounds were characterized using IR, H1 NMR, and Mass spectral studies, and their bioassay results demonstrated their efficacy in these fields (Suresh et al., 2010).
properties
IUPAC Name |
2-amino-6-methylpyrimidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-4-2-5(3-10)9-6(7)8-4/h2-3H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGWSQQIGVDHBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



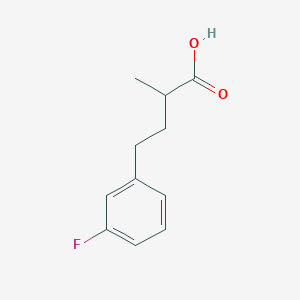
![1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one](/img/structure/B1441489.png)

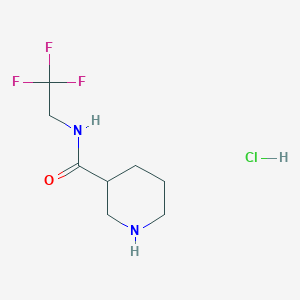
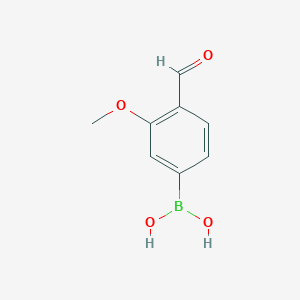


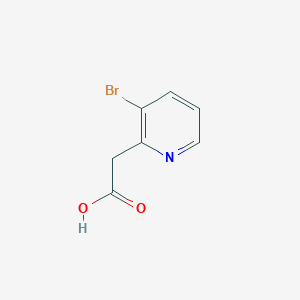
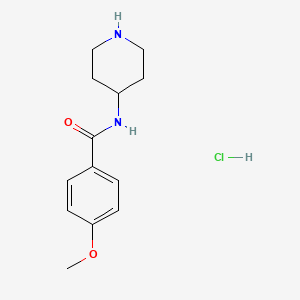

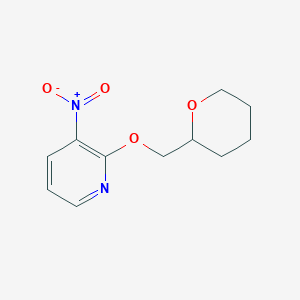
![1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1441507.png)

![6-Hydroxymethyl-4-(3-methoxypropyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B1441510.png)